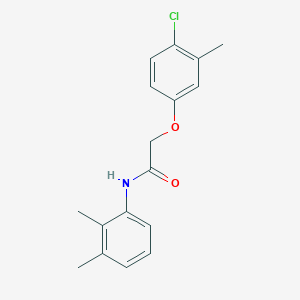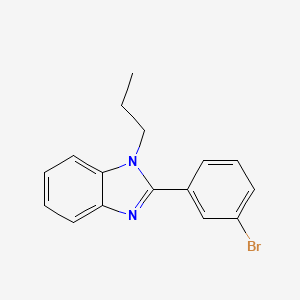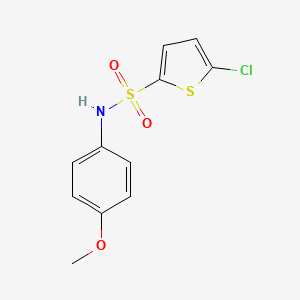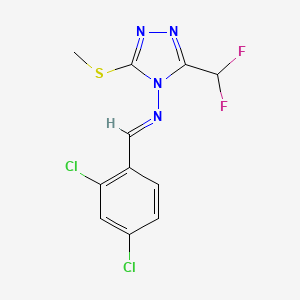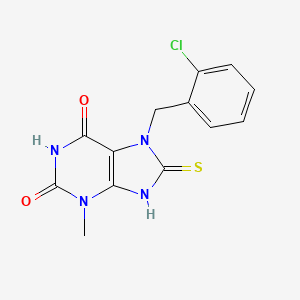
7-(2-chlorobenzyl)-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-chlorobenzyl)-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the purine family. It is commonly referred to as clofarabine and is used in the treatment of certain types of leukemia. Clofarabine is a nucleoside analog that inhibits DNA synthesis, leading to the death of cancer cells.
作用机制
Clofarabine is a nucleoside analog that inhibits DNA synthesis. It is incorporated into the DNA of cancer cells, leading to the formation of abnormal DNA structures and ultimately cell death. Clofarabine also inhibits the activity of ribonucleotide reductase, an enzyme that is necessary for the production of DNA precursors.
Biochemical and Physiological Effects
Clofarabine has been shown to have both biochemical and physiological effects. Biochemically, it inhibits DNA synthesis and the activity of ribonucleotide reductase. Physiologically, it causes apoptosis (programmed cell death) in cancer cells. Clofarabine can also affect the immune system, leading to an increase in the number of T cells and natural killer cells.
实验室实验的优点和局限性
Clofarabine has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been extensively studied, with a large body of literature available on its properties and mechanisms of action. However, there are also limitations to using clofarabine in lab experiments. It is highly toxic and can only be handled by trained professionals. It is also relatively expensive, which can limit its use in certain experiments.
未来方向
There are several future directions for research on clofarabine. One area of interest is the development of new analogs with improved properties, such as increased potency or reduced toxicity. Another area of research is the identification of biomarkers that can predict response to clofarabine treatment. Additionally, there is interest in investigating the use of clofarabine in combination with other drugs or therapies to improve its efficacy. Finally, there is ongoing research on the mechanisms of action of clofarabine, with the goal of identifying new targets for cancer therapy.
合成方法
Clofarabine is synthesized from 2-chloroadenosine, which is converted into 7-(2-chlorobenzyl)-2-chloroadenosine. The 2-chloroadenosine is first protected with a benzyl group, followed by chlorination of the 2-position. The resulting compound is then reacted with 2-chlorobenzyl chloride to form 7-(2-chlorobenzyl)-2-chloroadenosine. This compound is then deprotected to yield clofarabine.
科学研究应用
Clofarabine has been extensively studied for its anticancer properties. It has been shown to be effective in the treatment of acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), and myelodysplastic syndrome (MDS). Clofarabine is also being investigated for its potential use in the treatment of other types of cancer, including solid tumors.
属性
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O2S/c1-17-10-9(11(19)16-12(17)20)18(13(21)15-10)6-7-4-2-3-5-8(7)14/h2-5H,6H2,1H3,(H,15,21)(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNLPLAIWNPUNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=S)N2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

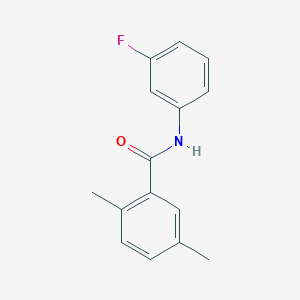

![3-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5845671.png)
![N-[2-(aminocarbonyl)phenyl]-2-methoxybenzamide](/img/structure/B5845674.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5845678.png)
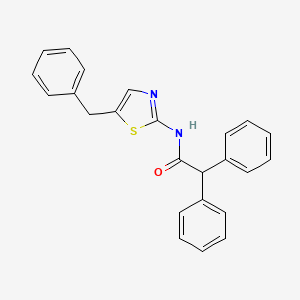
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5845686.png)
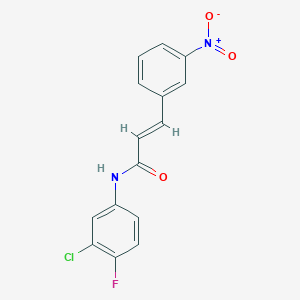
![methyl 4-[1,3-bis(benzoylamino)-11-(hydroxyimino)-5,9-dithiatricyclo[6.2.1.0~2,6~]undec-7-yl]butanoate](/img/structure/B5845695.png)
![N-(5-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5845699.png)
